4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
Overview
Description
“4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate” is a compound that falls under the category of amino acid derivatives . It has a molecular weight of 330.3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H14N2O6/c19-15 (24-14-8-6-13 (7-9-14)18 (21)22)10-17-16 (20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2, (H,17,20)
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Catalytic Reduction Processes
4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate may be involved in catalytic processes similar to the reductive carbonylation of nitro aromatics. The use of carbon monoxide as a reductant has gained interest in organic synthesis, particularly in the metal-catalyzed reductive carbonylation of nitro aromatics to produce amines, isocyanates, carbamates, and ureas. This application is critical for developing synthetic methodologies in pharmaceuticals and agrochemicals, where such functional groups are pivotal (Tafesh & Weiguny, 1996).
Photocatalytic Applications
Compounds like 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate may be used in the development or study of photosensitive protecting groups, which are crucial in photocatalytic processes. Photosensitive protecting groups, including nitrobenzyl and nitrophenyl derivatives, have shown promise in synthetic chemistry for their light-induced reactivity. These groups are used to protect reactive sites in a molecule during synthesis, which can then be deprotected under light exposure, providing a controlled method for chemical synthesis and modification (Amit, Zehavi, & Patchornik, 1974).
Environmental Purification
In environmental science, the photocatalytic degradation of pollutants using advanced oxidation processes (AOPs) is a significant area of research. Studies have focused on the degradation pathways, kinetics, and by-products of organic pollutants, utilizing photocatalysts for environmental purification. The understanding of these processes is crucial for the development of more efficient methods to remove harmful substances from water and soil, potentially involving compounds like 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate in the synthesis of photocatalysts or as a model compound in degradation studies (Qutob et al., 2022).
Adsorption and Removal of Pollutants
The study of adsorption kinetics and equilibrium models for pollutants like phenol and nitrophenol on activated carbon is relevant to environmental remediation efforts. Understanding the adsorption behavior of these compounds on various substrates can inform the design of more effective filtration and purification systems. Such research might indirectly relate to compounds like 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate by providing insights into the removal of nitrophenol derivatives from industrial effluents (Kumar et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-13(2)17(20-19(23)26-12-14-6-4-3-5-7-14)18(22)27-16-10-8-15(9-11-16)21(24)25/h3-11,13,17H,12H2,1-2H3,(H,20,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFONBITBIYJPS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146960 | |
Record name | 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |
CAS RN |
10512-93-3 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10512-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010512933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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